molecular formula C6H11NO2S B3105094 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide CAS No. 1520084-41-6

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide

Cat. No. B3105094
CAS RN: 1520084-41-6
M. Wt: 161.22
InChI Key: XNUWJIVEALIHMO-UHFFFAOYSA-N
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Description

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . The compound “3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide” is a derivative of this scaffold .


Synthesis Analysis

Research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . Most of the approaches rely on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold . There are also important methodologies reported in which the stereochemical control is achieved directly in the same transformation that generates the 8-azabicyclo[3.2.1]octane architecture .


Molecular Structure Analysis

The molecular structure of “3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide” is characterized by a bicyclic scaffold . The InChI code for this compound is 1S/C6H11NO2S.ClH/c8-10(9)3-5-1-2-6(4-10)7-5;/h5-7H,1-4H2;1H .


Chemical Reactions Analysis

The synthesis of 8-azabicyclo[3.2.1]octanes has been achieved via asymmetric 1,3-dipolar cycloadditions of cyclic azomethine ylides using a dual catalytic system . A switch of exo/endo-selectivity was observed depending on the diazo substrates .


Physical And Chemical Properties Analysis

The compound “3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide” has a molecular weight of 197.69 . It is a powder that should be stored at room temperature .

Scientific Research Applications

Novel Building Blocks in Medicinal Chemistry

Thiomorpholine and its dioxide variant, including 3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide, serve as vital building blocks in medicinal chemistry. These components have facilitated the creation of novel bicyclic thiomorpholine structures with interesting biological profiles. Such structures are synthesized using cost-effective materials through efficient chemical processes (Walker & Rogier, 2013).

Natural Occurrence and Synthetic Utility

These compounds, particularly in the 2,8-diheterobicyclo[3.2.1]octane format, are notable for their presence in nature and their wide-ranging applications in organic synthesis. They form the core of various biologically active natural products and exhibit versatile reactivity, making them valuable for constructing diverse molecular structures (Flores & Díez, 2014).

Central Core of Tropane Alkaloids

The 8-azabicyclo[3.2.1]octane scaffold, central to the family of tropane alkaloids, showcases a broad spectrum of biological activities. Research in stereoselectively constructing this scaffold has gained significant interest due to its pharmacological relevance, highlighting the importance of such structures in developing bioactive compounds (Rodríguez et al., 2021).

Applications in Organic Synthesis

Compounds like 8-oxa-3-azabicyclo[3.2.1]octane, derived from similar bicyclic structures, are utilized as building blocks in the synthesis of bioactive molecules. Their formation through innovative synthetic pathways, such as one-pot aminocyclization, showcases their utility in creating complex organic molecules (Cui et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Future Directions

The 8-azabicyclo[3.2.1]octane scaffold is the central core of the family of tropane alkaloids, which display a wide array of interesting biological activities . As a consequence, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide across the years . This suggests that there is ongoing interest in the development of new synthetic methodologies for these types of compounds.

properties

IUPAC Name

3λ6-thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO2S/c8-10(9)3-5-1-2-6(4-10)7-5/h5-7H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNUWJIVEALIHMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CS(=O)(=O)CC1N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Reactant of Route 2
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Reactant of Route 3
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Reactant of Route 4
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Reactant of Route 5
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide
Reactant of Route 6
3-Thia-8-azabicyclo[3.2.1]octane 3,3-dioxide

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